molecular formula C8H17NO5 B141569 (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 129933-47-7

(2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B141569
CAS RN: 129933-47-7
M. Wt: 207.22 g/mol
InChI Key: JSORFVMQUDIQRF-NGJRWZKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol, also known as 2-deoxy-D-ribose, is a sugar molecule that plays a crucial role in the synthesis of DNA and RNA. It is a key component of nucleotides, the building blocks of nucleic acids.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose involves its incorporation into nucleotides during DNA and RNA synthesis. (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose lacks the hydroxyl group at the 2' position of the ribose sugar, which is present in ribose. This structural difference results in the formation of a more stable DNA molecule, as the absence of the 2' hydroxyl group prevents the formation of a cyclic hemiacetal bond between adjacent nucleotides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose are largely related to its role in nucleotide synthesis. It is essential for the production of DNA and RNA, which are critical for cell division and growth. Additionally, (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose has been shown to have antioxidant properties, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose in lab experiments is its role in nucleotide synthesis. It can be used to study the structure and function of DNA and RNA, as well as the effects of nucleotide analogs on these processes. However, one limitation is that (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose is relatively unstable and can be difficult to work with in lab settings.

Future Directions

There are several future directions for research involving (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose. One area of interest is the development of nucleotide analogs for use in anticancer and antiviral drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose, particularly its antioxidant properties. Finally, the synthesis of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose could be optimized to improve its stability and ease of use in lab experiments.

Synthesis Methods

The synthesis of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose can be achieved through various methods. One of the most common methods is the reduction of 2,3-anhydro-D-ribose using sodium borohydride. Another method involves the deoxygenation of D-ribose using Raney nickel. Both methods result in the formation of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose, which can then be purified using chromatography.

Scientific Research Applications

(2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose has a wide range of scientific research applications. It is used in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. It is also used in the production of nucleotide analogs, which are used in anticancer and antiviral drugs. Additionally, (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose is used in the study of the structure and function of nucleic acids.

properties

CAS RN

129933-47-7

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

(2S,3S,4S,5R)-2-(aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C8H17NO5/c1-2-13-8(4-9)7(12)6(11)5(3-10)14-8/h5-7,10-12H,2-4,9H2,1H3/t5-,6-,7+,8+/m1/s1

InChI Key

JSORFVMQUDIQRF-NGJRWZKOSA-N

Isomeric SMILES

CCO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CN

SMILES

CCOC1(C(C(C(O1)CO)O)O)CN

Canonical SMILES

CCOC1(C(C(C(O1)CO)O)O)CN

synonyms

alpha-D-Fructofuranoside,ethyl1-amino-1-deoxy-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.